molecular formula C15H13NO B015660 6-Benzyloxyindole CAS No. 15903-94-3

6-Benzyloxyindole

Cat. No. B015660
CAS RN: 15903-94-3
M. Wt: 223.27 g/mol
InChI Key: FPMICYBCFBLGOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-benzyloxyindole involves strategic chemical reactions, aiming at introducing the benzyl group into the indole core. A notable method for its synthesis is demonstrated through the condensation of 2-methylnitrobenzenes with formamide acetals followed by reduction processes. This approach yields 4-benzyloxyindole, highlighting the flexibility and diversity in synthetic routes for indole derivatives (Batcho & Leimgruber, 2003).

Molecular Structure Analysis

The molecular structure of 6-benzyloxyindole is characterized by X-ray diffraction and spectroscopic techniques, offering insights into its crystalline and electronic structure. For example, structural studies on related benzothiazole derivatives provide a comparative perspective on the molecular conformation and stability of 6-benzyloxyindole derivatives (Yates et al., 1991).

Chemical Reactions and Properties

6-Benzyloxyindole participates in a variety of chemical reactions, including electrophilic substitution, due to its activated indole nucleus. It acts as an effective electrophile in reactions with nucleophiles, such as alcohols, phenols, amines, and thiols, demonstrating its versatility in chemical transformations (Bae & Lakshman, 2007).

Scientific Research Applications

  • Functionalization of Purine Nucleosides : It is used for functionalizing purine nucleosides, such as inosine and 2'-deoxyinosine derivatives, to produce 6-N-(substituted)purine nucleosides (Lin & Robins, 2000).

  • Synthesis of Hydroxyindole-3-carboxylic Acids : It plays a role in synthesizing hydroxyindole-3-carboxylic acids, significant in biology and medicine (Marchelli, Hutzinger, & Heacock, 1969).

  • Selective MAO B Inhibition : A benzyloxy group at the indole ring's position 5 is critical for selective MAO B inhibition, offering potential for designing non-amphetamine-like MAO B inhibitors for neurological disorders (Pérez, Marco, Fernández‐Álvarez, & Unzeta, 1999).

  • Preparation of Indole Derivatives : It is safe, scalable, and highly effective for preparing indole derivatives in scientific research (Akao, Nonoyama, Mase, & Yasuda, 2006).

  • Oxidative Polymerization of 5,6-Dihydroxyindoles : Used in oxidative polymerization of 5,6-dihydroxyindoles to produce diindolocarbazole derivatives (Manini, d’Ischia, Milosa, & Prota, 1998).

  • Preparation of Hydroxyskatoles : Involved in preparing hydroxyskatoles and their derivatives (Heacock & Hutzinger, 1964).

  • Synthesis of Indoles from 2-Methylnitrobenzenes : It is a key intermediate in this synthesis process (Batcho & Leimgruber, 2003).

  • Analgesic Effects in Vivo : Synthesized from bufotenine, it has analgesic effects and is related to acetylcholinesterase or α4α2 nicotinic acetylcholine receptor (Zhao et al., 2021).

  • Corrosion Inhibition : Derivatives like 6-(dodecyloxy)-1H-benzo[d]imidazole show potential as corrosion inhibitors for mild steel in HCl (Zhang et al., 2016).

  • Anticancer Potential : Some compounds exhibit marked cytotoxicity with sub-micromolar IC(50) values, indicating potential as anticancer agents (Routier et al., 2005).

Safety And Hazards

6-Benzyloxyindole should be handled with personal protective equipment and face protection. It should be stored at 2-8°C, protected from light13. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation5.


Future Directions

While there is limited information on the future directions of 6-Benzyloxyindole, its use as a reactant in various synthesis processes and its potential role in antivirulence strategies against persistent S. aureus infection suggest that it may have significant applications in future biochemical and pharmaceutical research24.


properties

IUPAC Name

6-phenylmethoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-2-4-12(5-3-1)11-17-14-7-6-13-8-9-16-15(13)10-14/h1-10,16H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMICYBCFBLGOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00293834
Record name 6-Benzyloxyindole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyloxyindole

CAS RN

15903-94-3
Record name 6-(Phenylmethoxy)-1H-indole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 92538
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Record name 15903-94-3
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Record name 6-Benzyloxyindole
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Record name 6-(benzyloxy)-1H-indole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
120
Citations
H Burton, JL Stoves - Journal of the Chemical Society (Resumed), 1937 - pubs.rsc.org
… 6-Benzyloxyindole (V) .-Attempted clecarboxylation of 6-benzyloxyindole-2-carboxylic acid by heating alone, or in quinoline with or without copper-bronze, resulted in the production of …
Number of citations: 2 0-pubs-rsc-org.brum.beds.ac.uk
H Mizuno, A Akao, N Nonoyama… - … Pacific Confederation of …, 2004 - jstage.jst.go.jp
… of the synthetic process for 6-benzyloxyindole is described. … Secondly, the synthesis of 6-benzyloxyindole was evaluated. … scalable synthesis of 6-benzyloxyindole has been identified. …
Number of citations: 4 www.jstage.jst.go.jp
AW Grubbs, GD Artman III, RM Williams - Tetrahedron letters, 2005 - Elsevier
… The second consists of a more conventional approach from commercially available 6-benzyloxyindole. The third approach is a revised synthesis of the 2-prenylated pyrano indole …
M Ando, G Buechi, T Ohnuma - Journal of the American Chemical …, 1975 - ACS Publications
… Condensation of 6benzyloxyindole (10)7 with dimethylamine and formaldehyde in aqueous acetic acid gave the Mannich base 11, mp 132-134, which after quaternization with dimethyl …
Number of citations: 134 0-pubs-acs-org.brum.beds.ac.uk
P Manini, M d'Ischia, M Milosa… - The Journal of Organic …, 1998 - ACS Publications
… Similar oxidation of the N-methyl (1b) and O,O-dimethyl (1c) derivatives of 1a, as well as of 5-methoxyindole (9b), 6-hydroxyindole (14a), and 6-benzyloxyindole (14b), afforded the …
Number of citations: 43 0-pubs-acs-org.brum.beds.ac.uk
J Dong, F Yan, S Li, Z Li, Y Qin - Natural Product …, 2020 - journals.sagepub.com
… crucial intermediate 3 from commercially available 6-benzyloxyindole 5 as shown in Figure 2. Initial step to introduce the C-3 side chain of 6-benzyloxyindole involved a sequence of a …
FK OJO - 2020 - pgsds.ictp.it
… The 6-benzyloxyindole and 3-methylindole inhibited the corrosion of low carbon steel in hydrochloric acid and the process was through physical adsorption mechanism.Hence, these …
Number of citations: 4 pgsds.ictp.it
A Akao, N Nonoyama, T Mase… - Organic process research …, 2006 - ACS Publications
… In conclusion, highly effective preparation of 6-benzyloxyindole from (E)-2-nitropyrrolidinostyrene by hydrogenation in the presence of a rhodium catalyst doped by an additive, such as …
Number of citations: 16 0-pubs-acs-org.brum.beds.ac.uk
JW Bridges, RT Williams - Biochemical Journal, 1968 - portlandpress.com
… excitation (Exc.)wavelength with pH and Ho of 6-benzyloxyindole (-), 5-benzyloxyindole ( x ) and 3… The fluorescence characteristics of 3-acetoxyindole and 5- and 6-benzyloxyindole are …
Number of citations: 149 portlandpress.com
RA Heacock, O Hutzinger - Canadian Journal of Chemistry, 1964 - cdnsciencepub.com
… A suspension of 6-benzyloxyindole-3-carboxaldehyde (2.5 g; prepared by the method of Young (12)), sodium borohydride (2.5 g) and 10% palladium-charcoal (1.2 g) in isopropanol (…
Number of citations: 24 cdnsciencepub.com

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